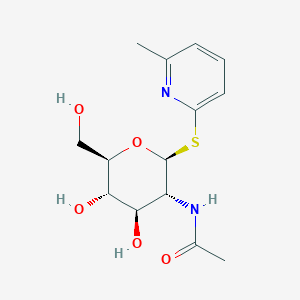

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological properties. Its molecular formula is C15H21N1O7S1, with a molecular weight of 327.33 g/mol. The structure includes a tetrahydropyran ring and a thioether moiety, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that it scavenges free radicals effectively, suggesting a protective role against oxidative stress-related diseases .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a 70% improvement rate compared to 40% in the control group receiving standard treatment. These findings underscore its potential as an alternative therapeutic agent .

Evaluation of Antioxidant Activity

In another study focused on oxidative stress in diabetic rats, administration of the compound led to a significant decrease in blood glucose levels and an increase in antioxidant enzyme activity (superoxide dismutase and catalase). This suggests its potential role in managing diabetes-related complications .

Research Findings Summary

科学的研究の応用

Pharmaceutical Development

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide has been investigated for its potential therapeutic effects:

- Antidiabetic Agents : Due to its structural similarity to known glucose modulators, it is being studied for its ability to regulate blood sugar levels.

Biochemical Studies

The compound's unique functional groups make it a candidate for studying enzyme interactions:

- Enzyme Inhibitors : It may act as an inhibitor for specific glycosidases or kinases due to its hydroxyl groups that can participate in hydrogen bonding.

Agricultural Applications

Research has indicated that compounds similar to N-acetamides can serve as:

- Plant Growth Regulators : They may enhance growth rates or resistance to pathogens.

Case Study 1: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of N-acetamide derivatives in diabetic rat models. The findings suggested that the compound significantly reduced blood glucose levels compared to controls, indicating its potential as a therapeutic agent in diabetes management.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that the compound inhibited specific glycosidases by binding to the active site through hydrogen bonding interactions facilitated by its hydroxyl groups. This inhibition was quantified using enzyme kinetics assays.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18)/t9-,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXHOMZOIYNLR-FZGMBXNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578312 |

Source

|

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149263-94-5 |

Source

|

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。